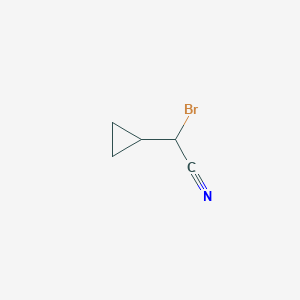

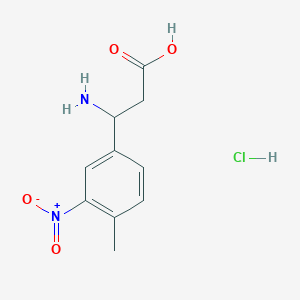

![molecular formula C27H20N2OS B2602594 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide CAS No. 303796-71-6](/img/structure/B2602594.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Aplicaciones Científicas De Investigación

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their versatile pharmacological properties, with several derivatives displaying broad-spectrum antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are identified as potential antitumor agents. The structural simplicity and ease of synthesis of benzothiazoles provide significant scope for the development of chemical libraries aimed at new drug discovery, particularly in cancer treatment (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a fascinating variability in chemistry and properties, making them subjects of extensive research. Their ability to form complexes with various compounds highlights their potential in biological and electrochemical applications (Boča, Jameson, & Linert, 2011).

Antimicrobial Applications

Specific Schiff bases of diphenylamine derivatives, including those related to benzothiazole compounds, have been synthesized and evaluated for their antibacterial activity, showcasing promising results against pathogenic bacteria (Kumar, Sushil Kumar, & Khan, 2020).

Anticancer Applications

Recent advances have focused on the structural modifications of benzothiazole derivatives, developing them as new antitumor agents. This is based on their promising biological profile and synthetic accessibility, which are attractive for the design and development of new chemotherapeutics (Ahmed et al., 2012).

Broad Spectrum of Pharmacological Properties

Benzothiazole and its derivatives are central to numerous BTA-based compounds used in clinical treatments for various diseases due to their wide range of pharmacological properties. Their structural diversity has been instrumental in the search for new therapeutic agents, highlighting their significance in medicinal chemistry (Keri et al., 2015).

Structural Activity Relationship

The unique structure of benzothiazoles, particularly the presence of the benzothiazole moiety, has been linked to various pharmacological activities such as antiviral, antimicrobial, and anti-cancer activities. The versatility of benzothiazoles in medicinal chemistry is attributed to their ability to interact with different biomolecules, offering a wide array of biological activities based on structural variations (Bhat & Belagali, 2020).

Direcciones Futuras

Benzothiazole derivatives have been associated with diverse biological activities and have been synthesized worldwide for a wide variety of applications . This suggests that “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide” and other benzothiazole derivatives could be further explored for their potential applications in various fields. The recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity highlight the potential of these compounds for future research .

Mecanismo De Acción

Target of Action

The compound N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide has been found to have significant activity against certain targets. For instance, it has been reported to have potent anti-tubercular activity, with a particular effectiveness against M. tuberculosis . The compound interacts with the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

This compound interacts with its targets, leading to changes in their function. In the case of M. tuberculosis, it inhibits the activity of the DprE1 enzyme . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall and leading to the death of the bacteria .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it interferes with the arabinogalactan biosynthesis pathway in M. tuberculosis by inhibiting the DprE1 enzyme . This disruption leads to downstream effects such as compromised cell wall integrity and eventual bacterial death .

Pharmacokinetics

It has been suggested that the compound has a favourable pharmacokinetic profile

Result of Action

The primary result of the action of this compound is the inhibition of the growth of M. tuberculosis . By inhibiting the DprE1 enzyme and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterial cell wall, leading to bacterial death .

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes and proteins

Cellular Effects

Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins

Métodos De Preparación

Synthetic Routes and Reaction:

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2OS/c30-26(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)28-22-16-8-7-15-21(22)27-29-23-17-9-10-18-24(23)31-27/h1-18,25H,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEQBIAYFOBMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

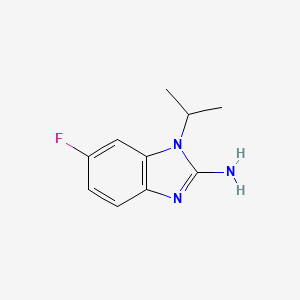

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2602515.png)

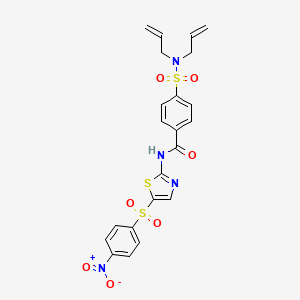

![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2602519.png)

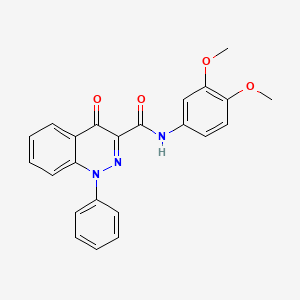

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)

![methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate](/img/structure/B2602526.png)

![4-[(4-Isopropylbenzyl)amino]phenol](/img/structure/B2602529.png)

![3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2602530.png)

![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)